Bis(6-methyloctyl) phthalate Bis(6-methyloctyl) phthalate
Brand Name: Vulcanchem
CAS No.: 85391-49-7
VCID: VC16981118
InChI: InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
SMILES:
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol

Bis(6-methyloctyl) phthalate

CAS No.: 85391-49-7

Cat. No.: VC16981118

Molecular Formula: C26H42O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(6-methyloctyl) phthalate - 85391-49-7

Specification

CAS No. 85391-49-7
Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
IUPAC Name bis(6-methyloctyl) benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
Standard InChI Key FEDPFYJRECQFHW-UHFFFAOYSA-N
Canonical SMILES CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

Bis(6-methyloctyl) phthalate is systematically named bis(6-methyloctyl) benzene-1,2-dicarboxylate, reflecting its esterification of phthalic acid with two 6-methyloctanol groups . The compound’s structural complexity arises from the branched alkyl chains, which confer steric hindrance and influence its conformational flexibility. Key identifiers include:

PropertyValueSource
CAS Registry85391-49-7
EC Number286-803-9
SMILESCCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC
InChIKeyFEDPFYJRECQFHW-UHFFFAOYSA-N

The branched 6-methyloctyl groups prevent the formation of stable 3D conformers, as evidenced by PubChem’s inability to generate 3D structures due to excessive molecular flexibility .

Spectroscopic and Chromatographic Signatures

While specific spectroscopic data for bis(6-methyloctyl) phthalate remain unpublished, its structural analogs suggest characteristic infrared (IR) peaks at approximately 1720 cm1^{-1} (C=O stretch) and 1280 cm1^{-1} (C-O ester stretch) . Gas chromatography-mass spectrometry (GC-MS) analysis would likely yield a molecular ion peak at m/z 418, with fragmentation patterns indicative of the branched alkyl chains .

Synthesis and Industrial Applications

Production Methods

The synthesis typically involves esterification of phthalic anhydride with 6-methyloctanol under acid catalysis, followed by purification via vacuum distillation . Industrial-scale production remains limited compared to linear phthalates like DEHP, as branching reduces compatibility with rigid polyvinyl chloride (PVC) matrices .

Environmental Presence and Human Exposure

Environmental Distribution

Though environmental monitoring data specific to bis(6-methyloctyl) phthalate are sparse, its physicochemical properties (log Kow9.2K_{\text{ow}} \approx 9.2) suggest strong adsorption to soils and sediments . Unlike DEHP, it is less likely to leach into aquatic systems due to lower water solubility (<0.1 mg/L) .

Exposure Pathways

Human exposure routes mirror those of other phthalates:

  • Inhalation: Volatilization from industrial emissions or heated plastic products.

  • Dermal absorption: Contact with cosmetic formulations or synthetic leathers .

  • Dietary intake: Contamination of food via plastic packaging, though this route is less documented for branched phthalates .

Toxicological Profile and Health Implications

Acute and Chronic Toxicity

Regulatory Status and Risk Mitigation

Global Regulations

As of 2025, bis(6-methyloctyl) phthalate remains unregulated under major chemical control frameworks (e.g., REACH, TSCA). The European Chemicals Agency (ECHA) classifies it as a Substance of Very High Concern (SVHC) candidate due to structural similarity to restricted phthalates .

Exposure Reduction Strategies

  • Industrial substitution: Replacement with non-phthalate plasticizers like acetyl tributyl citrate.

  • Waste management: Advanced oxidation processes (AOPs) for degrading phthalates in wastewater .

Analytical Methods for Detection

Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for bis(6-methyloctyl) phthalate analysis due to its non-volatility. A hypothetical method would employ:

  • Column: C18 reverse-phase (150 × 2.1 mm, 3 μm)

  • Mobile phase: Gradient of methanol and 0.1% formic acid

  • Detection: Multiple reaction monitoring (MRM) at m/z 419 → 149

Challenges in Quantification

Co-elution with other branched phthalates (e.g., diisononyl phthalate) necessitates high-resolution mass spectrometry for unambiguous identification .

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